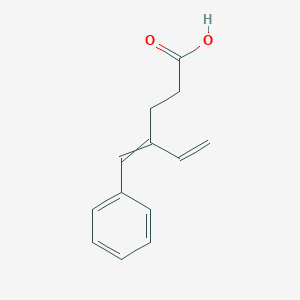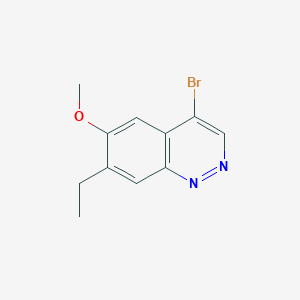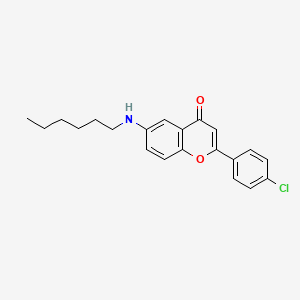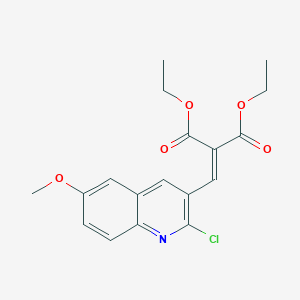
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a brominated allyl group and a methoxy group attached to the indole core, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-propene-1-yl-1-methoxyindole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents are common methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(2-azidoprop-2-en-1-yl)-1-methoxy-1H-indole, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the biological activity of indole derivatives, particularly their interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core and brominated allyl group. These interactions can modulate biological pathways and lead to various pharmacological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoprop-2-en-1-yl)-1H-indole: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(2-Chloroprop-2-en-1-yl)-1-methoxy-1H-indole: The chlorine atom can lead to different reactivity and potentially different biological effects.
2-(2-Bromoprop-2-en-1-yl)-1-methyl-1H-indole: The methyl group instead of the methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is unique due to the presence of both the brominated allyl group and the methoxy group. These functional groups can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
919119-83-8 |
|---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enyl)-1-methoxyindole |
InChI |
InChI=1S/C12H12BrNO/c1-9(13)7-11-8-10-5-3-4-6-12(10)14(11)15-2/h3-6,8H,1,7H2,2H3 |
InChI Key |
YRQBAYWZQZTSFM-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C=C1CC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)

![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
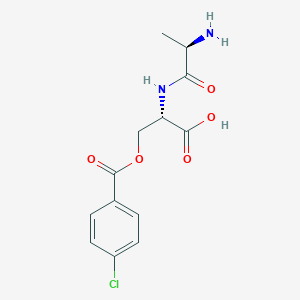

![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
